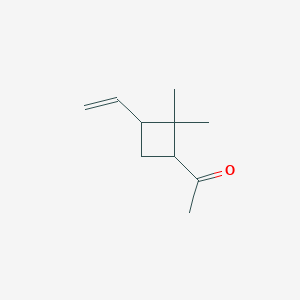
四(乙硫基)四硫富瓦烯
描述
Tetrakis(ethylthio)tetrathiafulvalene is a compound with the molecular formula C14H20S8 . It is part of a class of highly conductive single-component organic semiconductors known as tetrakis (alkylthio)tetrathiafulvalenes .
Synthesis Analysis
The synthesis of Tetrakis(ethylthio)tetrathiafulvalene involves the oxidation of the compound with CuCl2 and CuBr2 in acetonitrile. This process yields organic radical cation salts, (TTC2-TTF)2[Cu2Cl6] and (TTC2-TTF)2[Cu2Br6], whose structures have been determined by X-ray structure analysis .Molecular Structure Analysis
Tetrakis(ethylthio)tetrathiafulvalene contains a total of 42 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, and 8 Sulfur atoms . The compound has a total of 43 bonds, including 23 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 five-membered rings, and 8 sulfides .Chemical Reactions Analysis
The oxidation of Tetrakis(ethylthio)tetrathiafulvalene with CuCl2 and CuBr2 in acetonitrile results in the formation of organic radical cation salts .Physical And Chemical Properties Analysis
Tetrakis(ethylthio)tetrathiafulvalene is a solid at 20 degrees Celsius and should be stored under inert gas at a temperature between 0-10°C. It is sensitive to moisture and heat . The molecular weight of Tetrakis(ethylthio)tetrathiafulvalene is 444.79 g/mol .科学研究应用
Coordination Polymers
TETT has been utilized in the synthesis of coordination polymers, particularly with copper(I) iodide. The resulting compound, [(CuI)2 TETT], forms a neutral complex where each copper ion is tetrahedrally coordinated by iodide ions and sulfur atoms from TETT . This complex crystallizes in the monoclinic system and exhibits interesting properties such as conductivity when doped with iodine, making it a potential candidate for electronic materials .
Iodine Capture in Covalent Organic Frameworks (COFs)
TETT-based COFs have been reported to exhibit a synergistic effect of physical and chemical adsorption of iodine. These frameworks are designed with high specific surface areas and abundant TETT functional groups, leading to an exceptional iodine adsorption capacity. This makes them highly suitable for applications in nuclear energy, where the capture and storage of radioiodine are crucial .
Electron Donor in Organic Metals
TETT, like its parent compound tetrathiafulvalene, is known for its excellent redox properties and electron donor character. It has been explored for its potential in creating organic metals, which are materials that exhibit metallic conductivity without the presence of metal atoms. This application is significant in the development of lightweight, flexible electronic devices .
Redox-active Ligands in Metal Complexes
The redox chemistry of TETT makes it an attractive ligand for metal complexes. It has been used to cap molecules with tin groups, enabling the isolation of stable redox congeners and facilitating transmetalation to other metals like nickel and palladium. This property is beneficial for synthesizing molecular materials with tunable electronic properties .
安全和危害
Tetrakis(ethylthio)tetrathiafulvalene is sensitive to moisture and heat . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . The compound’s fine dust dispersed in air may ignite, and its thermal decomposition can lead to the release of irritating gases and vapors .
未来方向
Tetrakis(ethylthio)tetrathiafulvalene has been used to develop new molecular junctions based on tetrathiafulvalene (TTF)-fused naphthalene diimide (NDI) molecules. These junctions have shown a superb electrode-molecule interface and provide a new strategy for precisely tuning the conductance of molecular devices towards new functions .
属性
IUPAC Name |
2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJYFLUQDMPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393303 | |
| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(ethylthio)tetrathiafulvalene | |
CAS RN |
104515-79-9 | |
| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of TTC2-TTF in the formation of coordination polymers?
A: TTC2-TTF acts as a sulfur-donor ligand in the formation of coordination polymers with copper(I) iodide. The molecule features two 1,3-dithiole-2-thione rings linked by a central double bond, providing four sulfur atoms capable of coordinating with metal ions. [, , , ] This coordination leads to the formation of polymeric chains or two-dimensional networks, depending on the reaction conditions and the specific copper(I) halide used. [, , , ]
Q2: How does iodine doping affect the electrical conductivity of TTC2-TTF-based coordination polymers?
A: Iodine doping of the neutral complex [(CuI)2TTC2-TTF] leads to the formation of [(CuI)2TTC2-TTF]I1.5, which exhibits an electrical conductivity of 2 × 10−3 S cm−1 at 25 °C. [] This increase in conductivity upon doping is attributed to the creation of charge carriers within the material. The iodine likely oxidizes the TTC2-TTF molecules, creating radical cations that contribute to electrical conductivity.
Q3: What are the potential applications of TTC2-TTF based on its observed properties?
A3: TTC2-TTF, with its ability to form coordination polymers and exhibit enhanced electrical conductivity upon doping, shows promise for applications in materials science. These could include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



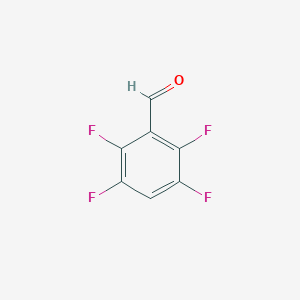

![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)


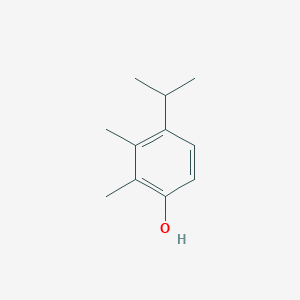
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
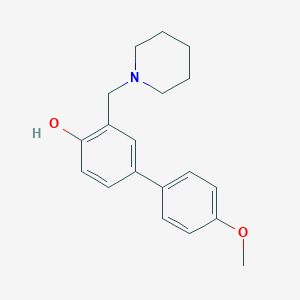
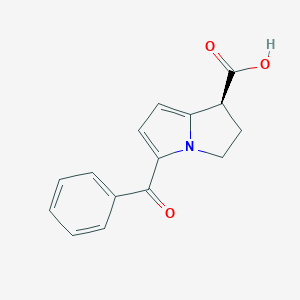
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)

